molecular formula C22H21N3O4S2 B7742992 2-HYDROXY-N'-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE

2-HYDROXY-N'-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE

Cat. No.: B7742992
M. Wt: 455.6 g/mol
InChI Key: RHOVPAIIXAFCFZ-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-HYDROXY-N’-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzohydrazide moiety, and a hydroxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N’-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 2-hydroxybenzohydrazide under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N’-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The thiazolidinone ring can be reduced to form a thiazolidine derivative.

    Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the thiazolidinone ring would produce a thiazolidine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of 2-HYDROXY-N’-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE involves its interaction with various molecular targets. The compound’s thiazolidinone ring and benzohydrazide moiety are believed to play key roles in its biological activity. These functional groups can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-HYDROXY-N’-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE lies in its combination of a thiazolidinone ring, benzohydrazide moiety, and hydroxy group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-hydroxy-N'-[4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-14-8-10-15(11-9-14)13-18-21(29)25(22(30)31-18)12-4-7-19(27)23-24-20(28)16-5-2-3-6-17(16)26/h2-3,5-6,8-11,13,26H,4,7,12H2,1H3,(H,23,27)(H,24,28)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOVPAIIXAFCFZ-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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